molecular formula C27H25FN4O3 B11319177 N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11319177
M. Wt: 472.5 g/mol
InChI Key: WSTCWNBNBRMOGQ-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of the Ethylphenylamino Group: This is achieved through a nucleophilic substitution reaction where the ethylphenylamine is introduced to the quinoxaline core.

    Addition of the Fluorobenzyl Group: This step involves the alkylation of the quinoxaline derivative with a fluorobenzyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the amine group to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the ethylphenylamino group.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline core can interact with active sites of enzymes, potentially inhibiting their activity. The ethylphenylamino and fluorobenzyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group but lacking the complex quinoxaline core.

    Acetylacetone: Another compound with a diketone structure but without the additional functional groups present in the target compound.

Uniqueness

N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its combination of a quinoxaline core with multiple functional groups, which may confer enhanced biological activity and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C27H25FN4O3

Molecular Weight

472.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H25FN4O3/c1-3-19-10-14-22(15-11-19)29-25(34)17-32-24-7-5-4-6-23(24)30-26(27(32)35)31(18(2)33)16-20-8-12-21(28)13-9-20/h4-15H,3,16-17H2,1-2H3,(H,29,34)

InChI Key

WSTCWNBNBRMOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

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